(1S,6S)-alpha-himachalene is a sesquiterpene compound derived from the himachalenes, which are primarily found in the essential oils of cedar trees, particularly Cedrus atlantica. This compound is recognized for its unique stereochemistry and potential biological activities. The classification of alpha-himachalene falls under the category of terpenoids, specifically sesquiterpenes, which are known for their diverse roles in plant physiology and human applications.
Alpha-himachalene is predominantly sourced from the essential oils of cedar trees, especially Cedrus atlantica. These oils contain various himachalene compounds, which can be isolated and characterized for different applications. The extraction methods typically involve steam distillation or solvent extraction techniques to obtain the essential oil rich in sesquiterpenes.
The synthesis of (1S,6S)-alpha-himachalene can be achieved through various methods, including:
One notable synthetic route involves the use of starting materials such as 4,4-dimethyl-2-pentyn-1-ol, which undergoes several transformations including cyclization and functional group modifications to yield (1S,6S)-alpha-himachalene. This process may include reactions such as:
The molecular structure of (1S,6S)-alpha-himachalene features a bicyclic framework with specific stereochemical configurations at the 1 and 6 positions. The compound exhibits a unique three-dimensional arrangement that contributes to its biological activity.
(1S,6S)-alpha-himachalene can participate in various chemical reactions typical of terpenoids:
The reactions often require specific catalysts or reaction conditions (e.g., temperature, pressure) to achieve desired yields and selectivity. For instance, regioselective reactions can be conducted using Lewis acids or metal catalysts to direct the formation of specific products.
The biological mechanisms by which (1S,6S)-alpha-himachalene exerts its effects are not fully elucidated but are believed to involve interaction with biological receptors or enzymes.
Studies have indicated potential interactions with neurotransmitter systems and smooth muscle activity modulation, suggesting possible applications in pharmacology and therapeutic contexts.
Relevant analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often employed to characterize its purity and composition.
(1S,6S)-alpha-himachalene has garnered interest for various applications:
Research continues into its broader applications in biotechnology and natural product chemistry, emphasizing the importance of sesquiterpenes like (1S,6S)-alpha-himachalene in both ecological and industrial contexts.
(1S,6S)-α-Himachalene is a chiral bicyclic sesquiterpene classified within the himachalane structural group, characterized by a unique [7]annulene benzo-fused bicyclic framework with geminal dimethyl substituents. Its molecular architecture features a cycloheptane ring fused to a cyclohexane ring, forming a rigid trans-decalin-like system with defined stereogenic centers at C1 and C6. This compound belongs to the broader class of himachalane and lippifoliane sesquiterpenoids, which share a distinctive carbon skeleton biosynthetically derived from farnesyl diphosphate (FPP) cyclization [5] [9].
The stereochemistry of (1S,6S)-α-himachalene places it as a specific diastereomer within the α-himachalene family, distinguished by its (1S,6S) configuration. This configuration is enantiomeric to (1R,6R)-α-himachalene and diastereomeric to the cis-configured (1R,6S) isomer [6]. The precise spatial arrangement of its methylidene group and three methyl substituents (at C3, C5, and C15) governs its biological interactions and physicochemical behavior. This structural specificity categorizes it under the IUPAC designation (4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene, emphasizing its polycyclic nature and stereochemical features [2] [5].
Table 1: Stereochemical Relationships of α-Himachalene Isomers
Stereoisomer | Configuration | Stereochemical Relationship | CHEBI Identifier |
---|---|---|---|
(1S,6S)-α-Himachalene | (4aS,9aR) | Reference isomer | CHEBI:49219 |
(1R,6R)-α-Himachalene | (4aR,9aS) | Enantiomer | CHEBI:49218 |
(1R,6S)-α-Himachalene | (4aR,9aR) | Diastereomer (cis) | CHEBI:49216 |
The discovery of α-himachalene is intrinsically linked to phytochemical investigations of Cedrus species (Pinaceae) in the mid-20th century. Initial isolation from Himalayan cedar (Cedrus deodara) essential oils revealed a complex mixture of sesquiterpenes, with α-himachalene identified as a minor but structurally significant component alongside its more abundant analog β-himachalene [8]. Early structural elucidation relied on classical degradation chemistry and infrared spectroscopy, which identified the characteristic exocyclic methylene group (δ 4.60-4.80 ppm in NMR) and trisubstituted double bond within its bicyclic framework [8] [9].
Definitive stereochemical assignment of the (1S,6S) configuration emerged through advanced chiroptical methods including optical rotatory dispersion (ORD) and X-ray crystallography of derivatives. Nuclear magnetic resonance (NMR) technological advances, particularly NOE (Nuclear Overhauser Effect) experiments and J-based configuration analysis, later confirmed the relative stereochemistry and established the trans-ring junction between the cycloheptane and cyclohexane rings. These studies positioned the C1 and C6 hydrogens in a trans-diaxial orientation, consistent with the (1S,6S) absolute configuration [6] [9]. Research during the 1970s-1980s further demonstrated that natural sources produce enantioenriched forms, with Cedrus atlantica and C. deodara predominantly yielding the (1S,6S) enantiomer [4] [8].
(1S,6S)-α-Himachalene exemplifies the chemical diversity of plant defensive metabolites with emerging pharmacological relevance. As a principal component (constituting up to 14.43%) of Cedar Atlas essential oils (Cedrus atlantica), it contributes significantly to the oil’s bioactivity profile [2] [4]. Bioprospecting initiatives have identified this enantiomer in diverse botanical sources beyond Cedrus, including:
Its presence in these taxonomically distinct species suggests convergent evolution of biosynthetic pathways and indicates potential ecological roles as an antimicrobial or antifeedant compound. Modern bioprospecting approaches leverage metabolomic profiling and transcriptomic analysis to identify tissues with high (1S,6S)-α-himachalene production. For instance, RNA sequencing of Aquilaria sinensis callus revealed upregulated sesquiterpene synthase genes in the mevalonate pathway, providing targets for metabolic engineering of this valuable sesquiterpene [9].
Table 2: Documented Bioactivities of (1S,6S)-α-Himachalene
Bioactivity Domain | Experimental Findings | Mechanistic Insights | Reference |
---|---|---|---|
Antimicrobial | MIC 0.0625-0.25% v/v against Gram-positive bacteria; MBC 0.125-0.5% v/v; Inhibition zones >15mm against Aspergillus fumigatus | Membrane disruption; Metabolic pathway inhibition | [2] [8] |
Anticancer | Cytotoxicity against brain, colon, and ovarian cancer cell lines | Apoptosis induction; Cell cycle arrest at G1/S phase | [2] |
Anti-inflammatory | Lipoxygenase (LOX) inhibition; Reduction of pro-inflammatory cytokines | Competitive inhibition at enzyme active site; NF-κB pathway modulation | [2] [4] |
Pharmacological studies underscore its potential as a multi-target therapeutic scaffold. The compound demonstrates notable antimicrobial effects against Gram-positive pathogens (MIC 0.0625–0.25% v/v), attributed to membrane perturbation and essential metabolic pathway disruption [2] [8]. Its anticancer properties involve induction of mitochondrial apoptosis and G1/S cell cycle arrest in malignant cells, while its anti-inflammatory activity includes potent lipoxygenase inhibition (IC₅₀ ~15μM) and suppression of NF-κB signaling [2] [4]. These diverse bioactivities, coupled with its favorable logP value (4.72 ± 0.15) indicating high membrane permeability, position (1S,6S)-α-himachalene as a promising lead compound for pharmaceutical development.
The enantiomeric purity of (1S,6S)-α-himachalene significantly influences its bioactivity, as demonstrated by comparative studies with its (1R,6R) enantiomer. Stereospecific interactions with biological targets—such as enantioselective binding to LOX enzyme or differential membrane permeabilization—highlight the importance of chiral resolution in structure-activity relationship studies [6]. Contemporary synthetic efforts consequently focus on stereoselective routes, including Lewis acid-catalyzed Diels-Alder cyclizations (SnCl₄·5H₂O, ZnBr₂) and intramolecular carbonyl-ene reactions to access the pharmacologically preferred (1S,6S) configuration [2] [6].
CAS No.: 102577-03-7
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: